- A kind of polysubstituted pyridines medicine intermediate and the synthetic method thereof, China, , ,
Cas no 934-60-1 (6-Methylpicolinic acid)
6-Methylpicolinic acid structure
Product Name:6-Methylpicolinic acid
Número CAS:934-60-1
MF:C7H7NO2
Megavatios:137.135981798172
MDL:MFCD00023481
CID:40327
PubChem ID:70282
Update Time:2025-05-22
6-Methylpicolinic acid Propiedades químicas y físicas
Nombre e identificación
-
- 6-Methyl-2-pyridinecarboxylic acid
- 6-Methylpyridine-2-carboxylic acid
- 2-Pyridinecarboxylic acid, 6-methyl-
- 6-methyl-2-picolinic acid
- 6-Methylpicolinic acid
- 2-Carboxy-6-methylpyridine
- NSC 109143
- NSC 26023
- 2-Picoline-6-carboxylic acid
- 6-methyl-2-picolinicacid
- Picolinic acid, 6-methyl-
- 6-methyl-picolinic acid
- 6-methyl picolinic acid
- LTUUGSGSUZRPRV-UHFFFAOYSA-N
- KB675Y352L
- 6-Methyl-pyridine-2-carboxylic acid
- 2-METHYL-6-PYRIDINECARBOXYLIC ACID
- 6-Methyl-2-pyridinecarboxylicacid
- NSC
- 6-Methyl-2-pyridinecarboxylic acid (ACI)
- Picolinic acid, 6-methyl- (6CI, 7CI, 8CI)
- 6-Methyl-3-picolinic acid
- FG-0452
- GEO-01924
- DTXCID40161907
- EN300-28863
- MFCD00023481
- SCHEMBL118409
- Q27282160
- W-100242
- AO-801/41077373
- AKOS005255224
- 934-60-1
- AC-7509
- DTXSID20239416
- 6-methyl-2-pyridylcarboxylic acid
- 2-Carboxylic Acid-6-Methyl Pyridine
- CS-W002139
- LTUUGSGSUZRPRV-UHFFFAOYSA-
- pyridine, 2-carboxy-6-methyl-
- BBL023748
- M0873
- EINECS 213-287-4
- CHEMBL1650458
- CL0233
- UNII-KB675Y352L
- AB01368
- NSC-26023
- NSC26023
- HY-W002139
- STL362881
- DB-307154
- 6-Methylpicolinic acid;6-Methyl-2-picolinic acid
- SY004175
- 6 -methyl-2-pyridylcarboxylic acid
- NS00039560
- Z278017928
-
- MDL: MFCD00023481
- Renchi: 1S/C7H7NO2/c1-5-3-2-4-6(8-5)7(9)10/h2-4H,1H3,(H,9,10)
- Clave inchi: LTUUGSGSUZRPRV-UHFFFAOYSA-N
- Sonrisas: O=C(C1C=CC=C(C)N=1)O
Atributos calculados
- Calidad precisa: 137.04800
- Masa isotópica única: 137.047678
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 10
- Cuenta de enlace giratorio: 1
- Complejidad: 136
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 50.2
- Carga superficial: 0
- Recuento de constructos de variantes mutuas: none
- Xlogp3: 1.1
Propiedades experimentales
- Color / forma: White to Yellow Solid
- Denso: 1.23
- Punto de fusión: 127.0 to 132.0 deg-C
- Punto de ebullición: 100 °C/4.5 mmHg(lit.)
- Punto de inflamación: 100℃/4.5mm
- índice de refracción: 1.561
- PSA: 50.19000
- Logp: 1.08820
- Disolución: 未确定
6-Methylpicolinic acid Información de Seguridad
-
Símbolo:
- Promover:警告
- Palabra de señal:Warning
- Instrucciones de peligro: H315,H319,H335
- Declaración de advertencia: P261,P305+P351+P338
- Número de transporte de mercancías peligrosas:NONH for all modes of transport
- Wgk Alemania:3
- Código de categoría de peligro: 36/37/38
- Instrucciones de Seguridad: S26-S36/37/39-S36
-
Señalización de mercancías peligrosas:
- Nivel de peligro:IRRITANT
- Condiciones de almacenamiento:Store at room temperature
- Términos de riesgo:R36/37/38
6-Methylpicolinic acid Datos Aduaneros
- Código HS:2933399090
- Datos Aduaneros:
中国海关编码:
2933399090概述:
2933399090. 其他结构含非稠合吡啶环的化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-Methylpicolinic acid PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M120707-5g |
6-Methylpicolinic acid |
934-60-1 | 98% | 5g |
¥73.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M120707-1g |
6-Methylpicolinic acid |
934-60-1 | 98% | 1g |
¥29.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M120707-100g |
6-Methylpicolinic acid |
934-60-1 | 98% | 100g |
¥985.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M120707-25g |
6-Methylpicolinic acid |
934-60-1 | 98% | 25g |
¥308.90 | 2023-09-02 | |
| Fluorochem | 011322-1g |
6-Methylpicolinic acid |
934-60-1 | 98% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 011322-5g |
6-Methylpicolinic acid |
934-60-1 | 98% | 5g |
£25.00 | 2022-03-01 | |
| Fluorochem | 011322-25g |
6-Methylpicolinic acid |
934-60-1 | 98% | 25g |
£95.00 | 2022-03-01 | |
| AstaTech | CL0233-10/G |
6-METHYL-2-PICOLINICACID |
934-60-1 | 97% | 10g |
$72 | 2023-09-15 | |
| AstaTech | CL0233-50/G |
6-METHYL-2-PICOLINICACID |
934-60-1 | 97% | 50g |
$215 | 2023-09-15 | |
| AstaTech | CL0233-250/G |
6-METHYL-2-PICOLINICACID |
934-60-1 | 97% | 250/G |
$644 | 2022-05-31 |
6-Methylpicolinic acid Métodos de producción
Métodos de producción 1
Métodos de producción 2
Métodos de producción 3
Métodos de producción 4
Métodos de producción 5
Métodos de producción 6
Condiciones de reacción
Referencia
- Syntheses of some amide and ester derivatives of 6-methyl-2-pyridinecarboxylic acid of expected activity on circulatory system, Acta Poloniae Pharmaceutica, 1996, 53(2), 133-135
Métodos de producción 7
Condiciones de reacción
Referencia
- Active oxygen-inhibiting compositions containing picolinic acid compounds, electrolytes and other substances for organ preservation, Japan, , ,
Métodos de producción 8
Condiciones de reacción
1.1 300 - 900 °C
Referencia
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
,
Journal of Heterocyclic Chemistry,
2022,
59(8),
1397-1406
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ; 17 h, 65 °C
2.1 Reagents: Sodium borohydride Solvents: Methanol ; 20 min, 0 °C
2.2 Reagents: Sodium chloride Solvents: Water ; 2 min
3.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt
3.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
4.1 300 - 900 °C
2.1 Reagents: Sodium borohydride Solvents: Methanol ; 20 min, 0 °C
2.2 Reagents: Sodium chloride Solvents: Water ; 2 min
3.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt
3.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
4.1 300 - 900 °C
Referencia
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
,
Journal of Heterocyclic Chemistry,
2022,
59(8),
1397-1406
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Ammonium chloride Solvents: Water ; 10 min, 50 °C
Referencia
- Production of pyridine synthons by biotransformations of benzene precursors and their cyclization with nitrogen nucleophiles, Biocatalysis and Biotransformation, 1995, 12(4), 241-54
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; rt → reflux; 25 min, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt
Referencia
- A long-range chiral relay via tertiary amide group in asymmetric catalysis: new amino acid-derived N,P-ligands for copper-catalysed conjugate addition, Chemical Communications (Cambridge, 2003, (15), 1948-1949
Métodos de producción 12
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Oxygen Solvents: Water ; 54 h, pH 7, 30 °C
1.2 Reagents: Methanol
1.2 Reagents: Methanol
Referencia
- Bioconversion of 2,6-dimethylpyridine to 6-methylpicolinic acid by Exophiala dermatitidis (Kano) de Hoog DA5501 cells grown on n-dodecane, Applied Microbiology and Biotechnology, 2010, 86(4), 1165-1170
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Iodobenzene diacetate Catalysts: (SP-5-12)-Chloro[5,10,15,20-tetrakis(4-nitrophenyl)-21H,23H-porphinato(2-)-κN21,… Solvents: Methanol , Water ; 12 h, 50 °C
Referencia
- Preparation of 4,7-diphenyl-1,10-phenanthroline-2,9-dicarboxylic acid catalyzed by iron(III)porphyrins with (diacetoxyiodo)benzene, Bioorganic & Medicinal Chemistry Letters, 2010, 20(18), 5532-5535
Métodos de producción 15
Condiciones de reacción
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Water ; rt
Referencia
- Connecting Terminal Carboxylate Groups in Nine-Coordinate Lanthanide Podates: Consequences on the Thermodynamic, Structural, Electronic, and Photophysical Properties, Inorganic Chemistry, 2003, 42(15), 4680-4695
Métodos de producción 16
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 1 h, 80 °C
Referencia
- Preparation of compounds for transforming growth factor receptor antagonists, China, , ,
Métodos de producción 17
Condiciones de reacción
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Water ; rt → 70 °C; 70 °C; 5 h, 70 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3.3
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3.3
Referencia
- Preparation of aryl sulfonamides as antagonists of CCR9 receptor, United States, , ,
Métodos de producción 18
Métodos de producción 19
Métodos de producción 20
Condiciones de reacción
Referencia
- Use of indazole compound for treating psoriasis, World Intellectual Property Organization, , ,
Métodos de producción 21
Condiciones de reacción
Referencia
- Smart contrast agents for mri imaging, United States, , ,
Métodos de producción 22
Condiciones de reacción
Referencia
- Preparation of heterocyclic carboxylic acids or ketones by oxidation of heterocyclic compounds, Japan, , ,
Métodos de producción 23
Condiciones de reacción
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt
1.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
2.1 300 - 900 °C
1.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
2.1 300 - 900 °C
Referencia
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
,
Journal of Heterocyclic Chemistry,
2022,
59(8),
1397-1406
Métodos de producción 24
Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 20 min, 0 °C
1.2 Reagents: Sodium chloride Solvents: Water ; 2 min
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt
2.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
3.1 300 - 900 °C
1.2 Reagents: Sodium chloride Solvents: Water ; 2 min
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt
2.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
3.1 300 - 900 °C
Referencia
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
,
Journal of Heterocyclic Chemistry,
2022,
59(8),
1397-1406
Métodos de producción 25
Condiciones de reacción
1.1 300 - 900 °C
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt
2.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
3.1 300 - 900 °C
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt
2.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
3.1 300 - 900 °C
Referencia
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
,
Journal of Heterocyclic Chemistry,
2022,
59(8),
1397-1406
Métodos de producción 26
Condiciones de reacción
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt
1.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
2.1 300 - 900 °C
3.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt
3.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
4.1 300 - 900 °C
1.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
2.1 300 - 900 °C
3.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt
3.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
4.1 300 - 900 °C
Referencia
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
,
Journal of Heterocyclic Chemistry,
2022,
59(8),
1397-1406
Métodos de producción 27
Condiciones de reacción
1.1 Reagents: Sodium periodate Solvents: Water ; 10 min, rt
2.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ; 17 h, 65 °C
3.1 Reagents: Sodium borohydride Solvents: Methanol ; 20 min, 0 °C
3.2 Reagents: Sodium chloride Solvents: Water ; 2 min
4.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt
4.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
5.1 300 - 900 °C
2.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ; 17 h, 65 °C
3.1 Reagents: Sodium borohydride Solvents: Methanol ; 20 min, 0 °C
3.2 Reagents: Sodium chloride Solvents: Water ; 2 min
4.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt
4.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
5.1 300 - 900 °C
Referencia
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
,
Journal of Heterocyclic Chemistry,
2022,
59(8),
1397-1406
Métodos de producción 28
Condiciones de reacción
1.1 Reagents: Sodium bicarbonate Solvents: Water ; 24 h, rt
2.1 Reagents: Sodium periodate Solvents: Water ; 10 min, rt
3.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ; 17 h, 65 °C
4.1 Reagents: Sodium borohydride Solvents: Methanol ; 20 min, 0 °C
4.2 Reagents: Sodium chloride Solvents: Water ; 2 min
5.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt
5.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
6.1 300 - 900 °C
2.1 Reagents: Sodium periodate Solvents: Water ; 10 min, rt
3.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ; 17 h, 65 °C
4.1 Reagents: Sodium borohydride Solvents: Methanol ; 20 min, 0 °C
4.2 Reagents: Sodium chloride Solvents: Water ; 2 min
5.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt
5.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
6.1 300 - 900 °C
Referencia
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
,
Journal of Heterocyclic Chemistry,
2022,
59(8),
1397-1406
6-Methylpicolinic acid Raw materials
- 3-Methylcatechol
- 2-Methylbutanoic acid
- methyl 5-formyl-2-methyl-1H-pyrrole-3-carboxylate
- Benzoic acid
- 1H-Pyrrole-3-carboxylic acid, 2-methyl-5-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-, methyl ester
- 2,4-Heptadienoic acid, 2-hydroxy-6-oxo-, (E,Z)-
- 2-(Bromomethyl)-6-methylpyridine
- 2-cyano-6-methylpyridine
- Cap B2 Solution [2,6-Lutidine-Acetonitrile (6:4)]
- Glucosamine hydrochloride
- 2-Pyridinecarbothioamide, 6-methyl-N-phenyl-
6-Methylpicolinic acid Preparation Products
- 2-Methylbutanoic acid (116-53-0)
- Methyl 3-aminobenzoate (4518-10-9)
- p-Tyramine (51-67-2)
- DL-2-Methylbutyric Acid Methyl Ester (868-57-5)
- 6-Methylpicolinic acid (934-60-1)
- o-Nicotine (23950-04-1)
- 3-Methyl-1-hexanol (13231-81-7)
- 1H-Pyrrole-3-propanoic acid, 4-acetyl-5-methyl-, methyl ester (79491-14-8)
- 3-Amino-2-methyl-benzyl Alcohol (83647-42-1)
- 2,5-dimethyl-1-propyl-1H-pyrrole (20282-39-7)
6-Methylpicolinic acid Literatura relevante
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
Related Categories
- Disolventes y Químicos Orgánicos Compuestos Orgánicos Compuestos heterocíclicos orgánicos Piridinas y derivados ácidos piridinocarboxílicos
- Disolventes y Químicos Orgánicos Compuestos Orgánicos Compuestos heterocíclicos orgánicos Piridinas y derivados Ácidos carboxílicos de piridina y derivados ácidos piridinocarboxílicos
- Disolventes y Químicos Orgánicos Compuestos Orgánicos compuestos heterocíclicos
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